molecular formula C14H17N3O4 B12294588 11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

11-Amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

Cat. No.: B12294588
M. Wt: 291.30 g/mol
InChI Key: OUADMZZEIRSDSG-UHFFFAOYSA-N
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Description

10-Decarbamoylmitomycin C is a derivative of mitomycin C, a well-known DNA alkylating agent. This compound lacks the carbamate group at the C10 position, which distinguishes it from its parent compound. It is known for its cytotoxic properties, primarily due to its ability to form DNA monoadducts and cross-links, which disrupt DNA structure and function .

Preparation Methods

The synthesis of 10-Decarbamoylmitomycin C involves several steps. One common method includes the removal of the carbamate group from mitomycin C. This can be achieved through chemical reactions involving specific reagents and conditions. For instance, the use of strong acids or bases can facilitate the removal of the carbamate group, resulting in the formation of 10-Decarbamoylmitomycin C . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

10-Decarbamoylmitomycin C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where nucleophiles like hydroxide ions or amines replace existing groups. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

10-Decarbamoylmitomycin C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-Decarbamoylmitomycin C involves its activation in vivo to form a bifunctional alkylating agent. This activated form binds to DNA, leading to the formation of DNA monoadducts and cross-links. These modifications disrupt DNA replication and transcription, ultimately leading to cell death. The compound can activate a p53-independent cell death pathway, making it effective even in cells lacking functional p53 .

Comparison with Similar Compounds

10-Decarbamoylmitomycin C is similar to other mitomycin derivatives, such as mitomycin C. it lacks the carbamate group at the C10 position, which gives it unique properties. Unlike mitomycin C, 10-Decarbamoylmitomycin C forms different stereoisomeric DNA adducts, which can lead to distinct biochemical responses . Other similar compounds include:

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

11-amino-8-(hydroxymethyl)-7-methoxy-12-methyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

InChI

InChI=1S/C14H17N3O4/c1-5-9(15)12(20)8-6(4-18)14(21-2)13-7(16-13)3-17(14)10(8)11(5)19/h6-7,13,16,18H,3-4,15H2,1-2H3

InChI Key

OUADMZZEIRSDSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4)N

Origin of Product

United States

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